3-Deazaneplanocin
CAS No.: 102052-95-9
Cat. No.: VC0001483
Molecular Formula: C12H14N4O3
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102052-95-9 |
---|---|
Molecular Formula | C12H14N4O3 |
Molecular Weight | 262.26 g/mol |
IUPAC Name | (1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
Standard InChI | InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 |
Standard InChI Key | OMKHWTRUYNAGFG-IEBDPFPHSA-N |
Isomeric SMILES | C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N |
SMILES | C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N |
Canonical SMILES | C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N |
Appearance | Assay:≥97%A crystalline solid |
Chemical Structure and Synthesis
Molecular Characteristics
DZNep (C₁₂H₁₅ClN₄O₃) features a cyclopentenyl core fused to a 4-aminoimidazo[4,5-c]pyridine moiety, with a molecular weight of 298.72 g/mol . The hydrochloride salt enhances solubility, critical for in vivo applications. X-ray crystallography confirms the (1S,2R,5R) stereochemistry, which is essential for binding SAHH .
Table 1: Chemical Properties of 3-Deazaneplanocin A Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅ClN₄O₃ |
Molecular Weight | 298.72 g/mol |
Solubility | Water-soluble (hydrochloride) |
IC₅₀ (EZH2 Inhibition) | 0.08–0.24 μM |
SAHH Inhibition | Reversible, competitive |
Synthetic Pathway
DZNep is synthesized via an SN2 displacement reaction between a cyclopentenyl mesylate intermediate and 6-chloro-3-deazapurine . The regioselective attack yields the desired β-anomer, which undergoes deprotection and purification to achieve >97% HPLC purity . This method scales efficiently for preclinical production.
Mechanisms of Action
Epigenetic Modulation via EZH2 Depletion
DZNep depletes EZH2, the catalytic subunit of Polycomb Repressive Complex 2 (PRC2), by inhibiting SAHH. This elevates S-adenosylhomocysteine (SAH), a feedback inhibitor of SAM-dependent methyltransferases . Reduced EZH2 levels lead to:
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Loss of H3K27me3: Derepression of tumor suppressor genes (e.g., CDKN2A, FHIT) .
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Proteasomal Degradation: SAHH inhibition triggers ubiquitination and degradation of PRC2 components (EZH2, SUZ12, EED) .
Non-Epigenetic Pathways
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E-Cadherin Restoration: In renal tubular cells, DZNep upregulates E-cadherin, mitigating cisplatin-induced apoptosis .
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mRNA Methylation Inhibition: DZNep suppresses N6-methyladenosine (m6A) methylation, impairing SARS-CoV-2 replication .
Table 2: Molecular Targets of DZNep
Target | Effect | Therapeutic Implication |
---|---|---|
SAHH | Competitive inhibition | Global hypomethylation |
EZH2 | Proteasomal degradation | Reactivation of tumor suppressors |
E-Cadherin | Transcriptional upregulation | Anti-fibrotic, nephroprotection |
m6A Methyltransferases | Reduced viral RNA stability | Antiviral activity |
Pharmacological Effects
Anticancer Activity
DZNep exhibits selective cytotoxicity against cancer cells (IC₅₀: 0.08–0.24 μM) while sparing normal cells . Key mechanisms include:
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Apoptosis Induction: Caspase-3 activation and PARP cleavage in NSCLC, AML, and chondrosarcoma cells .
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Cancer Stem Cell (CSC) Suppression: Downregulation of CD133, CD24, and ALDH1 in biliary tract cancer .
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Synergy with Chemotherapy: Enhances cisplatin efficacy in lung cancer while reducing nephrotoxicity .
Anti-Inflammatory and Chondroprotective Effects
In osteoarthritis models, DZNep (0.1–1 μM):
Antiviral Properties
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Ebola Virus: Restores interferon signaling, reducing viral load in mice .
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SARS-CoV-2: Inhibits m6A methylation, suppressing viral replication in vitro .
Preclinical and Clinical Development
Pharmacokinetics
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Half-Life: 1.1 hours in rats, necessitating frequent dosing .
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Excretion: 80% renal clearance, with extensive tissue distribution .
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Toxicity: Nephrotoxicity at >10 mg/kg in rats; safe dose established at 10 mg/kg .
Animal Studies
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Renal Protection: DZNep (1 mg/kg) attenuates cisplatin-induced AKI in mice, preserving E-cadherin and renal function .
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Antitumor Efficacy: 5 mg/kg DZNep reduces tumor volume by 70% in NSCLC xenografts .
Clinical Trials
No Phase III trials reported, but Phase I/II studies are anticipated for:
Future Directions
Therapeutic Expansion
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Viral Infections: Clinical testing against SARS-CoV-2 and other RNA viruses .
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Autoimmune Diseases: Targeting EZH2 in lupus and rheumatoid arthritis .
Drug Delivery Innovations
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Nanoparticle Formulations: Liposomal DZNep to enhance tumor targeting .
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Prodrugs: Phosphate esters for improved oral bioavailability .
Biomarker Development
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